molecular formula C17H17N5O3S B2682235 3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 2194849-40-4

3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No. B2682235
CAS RN: 2194849-40-4
M. Wt: 371.42
InChI Key: FDZMTTKHXLBYDO-UHFFFAOYSA-N
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Description

3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C17H17N5O3S and its molecular weight is 371.42. The purity is usually 95%.
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Scientific Research Applications

Cardiotonic Agents

  • Research on piperidine derivatives carrying various 5-membered heterocycles, including 1,3,4-thiadiazol, indicated their potential as cardiotonic agents. The study highlighted the synthesis and structure-activity relationships of these compounds (Nomoto et al., 1991).

Anticancer Activity

  • A study synthesized novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones and evaluated their in vitro and in vivo anticancer activities. These compounds showed promising results against human cervical cancer cells and in preventing tumor growth in mice (Joseph et al., 2010).

Antimicrobial Agents

  • The synthesis of s-Triazine-Based Thiazolidinones as antimicrobial agents demonstrated the potential of these compounds against various bacterial and fungal strains. This study provided insights into the structure-activity relationships of these derivatives (Patel et al., 2012).

Antihypertensive Agents

  • Piperidine derivatives with a quinazoline ring system were synthesized and tested for their antihypertensive activity. Some of these compounds showed strong hypotensive effects in a rat model, indicating their potential as antihypertensive agents (Takai et al., 1986).

Antibacterial Activity

  • Research into substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives highlighted their significant antibacterial activity against various bacterial strains. The study provided valuable information on the structural characteristics contributing to their efficacy (Singh et al., 2010).

Anti-Inflammatory Agents

  • A study on the synthesis and evaluation of new 4(3H)-quinazolinones derivatives as potential anti-inflammatory agents indicated their effectiveness in both in vitro and in vivo models. This research contributed to the understanding of the anti-inflammatory properties of these compounds (Thorat et al., 2021).

Diuretic Agents

  • The synthesis of quinazolin-4(3H)-one derivatives containing thiazole or 1, 3, 4-thiadiazole moieties was explored for their diuretic activity. This study offered insights into the effects of heterocyclic combinations on diuretic efficacy (Maarouf et al., 2004).

Ultrasound-Assisted Synthesis

  • An innovative approach using ultrasound-assisted synthesis for benzimidazo[2,1-b]quinazolin-1(1H)-ones was studied, revealing a novel mechanism involving nucleophilic attack and electrocyclic ring formation (Chen et al., 2016).

Insecticidal Efficacy

  • Research on bis quinazolinone derivatives explored their insecticidal efficacy, offering valuable insights into the structural features and potential applications in pest control (El-Shahawi et al., 2016).

properties

IUPAC Name

3-[2-oxo-2-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c23-15(9-22-10-18-14-4-2-1-3-13(14)16(22)24)21-7-5-12(6-8-21)25-17-20-19-11-26-17/h1-4,10-12H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZMTTKHXLBYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

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